molecular formula C18H15F2N5OS B3017181 N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921834-00-6

N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B3017181
CAS RN: 921834-00-6
M. Wt: 387.41
InChI Key: ZNTXOQUQBCJNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15F2N5OS and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacophore Design and Kinase Inhibition

    • Imidazole scaffolds, similar to the one found in the compound, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, crucial for controlling proinflammatory cytokine release. This review highlighted the design, synthesis, and activity studies of compounds with tri- and tetra-substituted imidazole scaffolds. The selective inhibitors bind to the ATP pocket, replacing ATP and leading to higher binding selectivity and potency (Scior et al., 2011).
  • Therapeutic Versatility of Imidazo-based Compounds

    • The imidazo[2,1-b]thiazole moiety, structurally related to the compound , has shown promise in medicinal chemistry due to its diverse pharmacological activities. This review covered extensive pharmacological activities of imidazo[2,1-b]thiazole derivatives developed between 2000-2018, providing insights for designing imidazo[2,1-b]thiazole-based compounds (Shareef et al., 2019).
  • Reactivity of Triazole-Thione Derivatives

    • Triazole-thione derivatives, a class similar to the compound being studied, have shown high indicators of antioxidant and antiradical activity, impacting the overall condition and biochemical processes in patients exposed to high doses of radiation. The review summarized chemical transformations involving this class of compounds, offering new possibilities and opportunities provided by synthesized 1,2,4-triazole-3-tiones (Kaplaushenko, 2019).
  • Antimicrobial Applications of Azole Derivatives

    • Azole derivatives, closely related to the compound under study, have been recognized for their potent antimicrobial activities. The review elaborated on the pharmacological aspects of azole derivatives, including imidazole, that possess antimicrobial activity. It discussed the structure-activity relationship and molecular docking studies to guide the synthesis of novel azole compounds with desirable biological activities (Emami et al., 2022).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5OS/c19-12-5-7-13(8-6-12)24-9-10-25-17(24)22-23-18(25)27-11-16(26)21-15-4-2-1-3-14(15)20/h1-8H,9-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTXOQUQBCJNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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